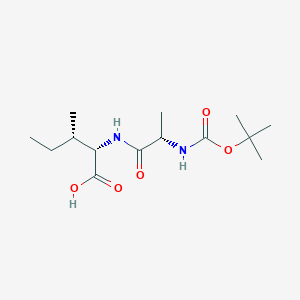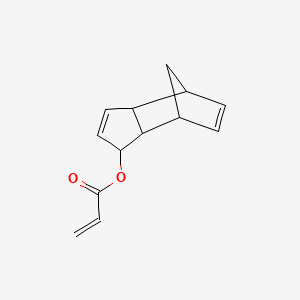
cis-2,3-Dimethylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
cis-2,3-Dimethylthiirane: is an organic compound with the molecular formula C₄H₈S and a molecular weight of 88.171 g/mol . It is a stereoisomer of thiirane, characterized by the presence of two methyl groups attached to the carbon atoms in the three-membered thiirane ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2,3-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of cis-2-butene with sulfur in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 3-chloro-2-butanone or 3-bromo-2-butanone as starting materials. These compounds undergo a series of reactions, including nucleophilic substitution and cyclization, to yield the final product
Properties
CAS No. |
5954-71-2 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylthiirane |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ |
InChI Key |
ZMJBHCIEMIVIFZ-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](S1)C |
Canonical SMILES |
CC1C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)



![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
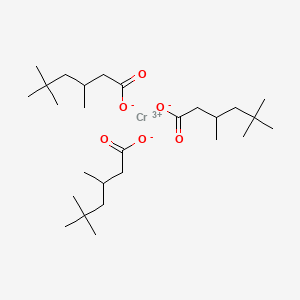
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
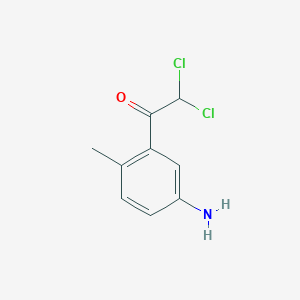

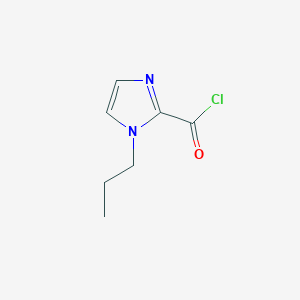
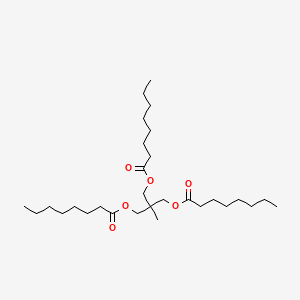
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
